molecular formula C8H18IN B14664941 N,N,N-Trimethylcyclopentanaminium iodide CAS No. 45653-07-4

N,N,N-Trimethylcyclopentanaminium iodide

Cat. No.: B14664941
CAS No.: 45653-07-4
M. Wt: 255.14 g/mol
InChI Key: ASIIMJYCESMHQB-UHFFFAOYSA-M
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Description

N,N,N-Trimethylcyclopentanaminium iodide is a quaternary ammonium salt characterized by a cyclopentane ring substituted with a trimethylammonium group and an iodide counterion. Quaternary ammonium salts generally exhibit high water solubility, thermal stability, and applications in organic synthesis, catalysis, and pharmaceuticals .

Properties

CAS No.

45653-07-4

Molecular Formula

C8H18IN

Molecular Weight

255.14 g/mol

IUPAC Name

cyclopentyl(trimethyl)azanium;iodide

InChI

InChI=1S/C8H18N.HI/c1-9(2,3)8-6-4-5-7-8;/h8H,4-7H2,1-3H3;1H/q+1;/p-1

InChI Key

ASIIMJYCESMHQB-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)C1CCCC1.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Trimethylcyclopentanaminium iodide typically involves the quaternization of N,N,N-trimethylcyclopentanamine with an iodide source. One common method is the reaction of N,N,N-trimethylcyclopentanamine with methyl iodide in an organic solvent such as acetone or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete quaternization.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N,N,N-Trimethylcyclopentanaminium iodide can undergo various chemical reactions, including:

    Substitution Reactions: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide ions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common due to the stability of the quaternary ammonium structure.

    Complex Formation: It can form complexes with various metal ions, which can be useful in catalysis and other applications.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in aqueous or organic solvents with the desired nucleophile.

    Oxidation and Reduction Reactions: These reactions may require specific oxidizing or reducing agents under controlled conditions.

    Complex Formation: Metal salts are used to form complexes, often in the presence of coordinating solvents.

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as N,N,N-trimethylcyclopentanaminium chloride or bromide can be formed.

Scientific Research Applications

N,N,N-Trimethylcyclopentanaminium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: Investigated for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.

    Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of surfactants and detergents, where its quaternary ammonium structure imparts desirable properties such as solubility and stability.

Mechanism of Action

The mechanism by which N,N,N-Trimethylcyclopentanaminium iodide exerts its effects is primarily through its interaction with biological membranes and its ability to form complexes with various molecules. The quaternary ammonium group can disrupt lipid bilayers, leading to increased permeability and potential cell lysis. Additionally, its ability to form stable complexes with drugs and other molecules makes it useful in targeted delivery systems.

Comparison with Similar Compounds

Structural Analogues

(a) Tetramethylammonium iodide (TMAI)
  • Structure : Simplest quaternary ammonium salt with four methyl groups.
  • Properties :
    • Melting point: >300°C (high thermal stability) .
    • Applications: Facile iodination agent for aromatic compounds .
  • Comparison : Unlike N,N,N-Trimethylcyclopentanaminium iodide, TMAI lacks a cyclic structure, resulting in lower steric hindrance and different solubility profiles.
(b) Benzyltrimethylammonium iodide (N,N,N-Trimethylbenzenemethanaminium iodide)
  • Structure : Benzene ring linked to a trimethylammonium-iodide group.
  • Properties: Synonyms include "Trimethylanilinium iodide" . Used in phase-transfer catalysis and organic synthesis.
(c) N,N,N-Trimethyl-2-propyn-1-aminium iodide
  • Structure : Propargyl (alkyne) group attached to the ammonium center.
  • Properties :
    • Reactive alkyne moiety enables click chemistry applications .
  • Comparison : The cyclopentane ring in this compound may confer greater conformational rigidity versus the linear alkyne chain .
(d) (Ferrocenylmethyl)trimethylammonium iodide
  • Structure: Ferrocene (organometallic) group coupled to the ammonium-iodide system.
  • Properties :
    • Used in electrochemistry and materials science due to redox-active ferrocene .
  • Comparison : The cyclopentane derivative lacks redox activity but may share solubility traits with other iodide salts .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
Tetramethylammonium iodide C₄H₁₂IN 201.05 >300 Iodination reactions
Benzyltrimethylammonium iodide C₁₀H₁₆IN 289.15 ~250 (decomposes) Phase-transfer catalysis
N,N,N-Trimethyl-2-propyn-1-aminium iodide C₆H₁₂IN 225.07 Not reported Alkyne functionalization
This compound* C₈H₁₈IN 255.14 Estimated ~200–250 Hypothesized: Synthesis, catalysis

*Estimated values based on structural analogs.

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